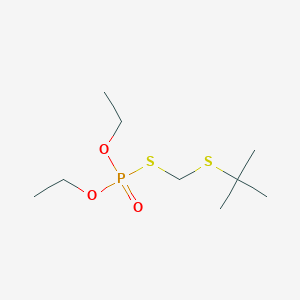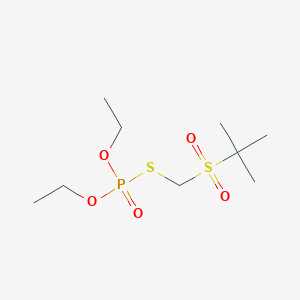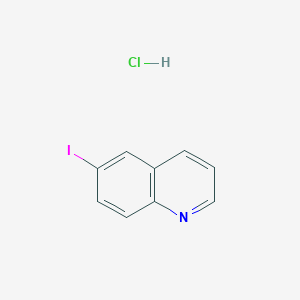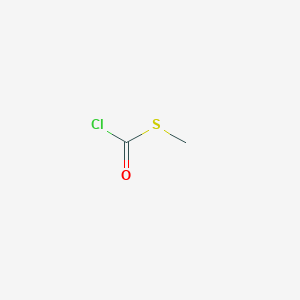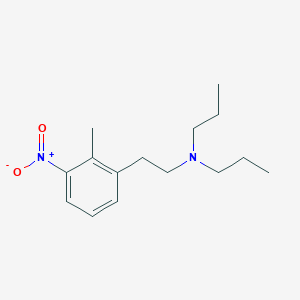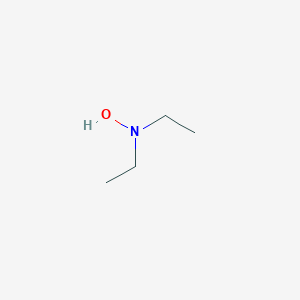![molecular formula C9H7ClN2O B104644 3-氯-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 16867-33-7](/img/structure/B104644.png)
3-氯-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮
描述
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals . The structure of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one consists of a fused bicyclic system containing a pyridine ring and a pyrimidine ring, with a chlorine atom at the 3-position and a methyl group at the 2-position .
科学研究应用
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as risperidone, which is used to treat schizophrenia.
Biological Studies: The compound and its derivatives exhibit versatile biological activities, including CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition.
Material Science:
作用机制
Target of Action
It’s known that similar compounds have shown biological activities such as cxcr3 antagonism, hle inhibition, mexab-oprm specific efflux pump inhibition, potent 5-ht6 antagonists, and acetylcholinesterase inhibition .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, including direct binding, inhibition, or antagonism .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cxcr3 signaling, hle activity, mexab-oprm efflux pump activity, 5-ht6 receptor signaling, and acetylcholinesterase activity .
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that this compound may have potential effects on cxcr3 signaling, hle activity, mexab-oprm efflux pump activity, 5-ht6 receptor signaling, and acetylcholinesterase activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C-H activation using oxygen as the terminal oxidant . This method provides an easy access to functionalized derivatives under mild reaction conditions.
Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .
Industrial Production Methods
Industrial production methods for 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their operational simplicity and high yields.
化学反应分析
Types of Reactions
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Chalcogenation: The compound can undergo sulfenylation and selenylation at the C-3 position to form 3-ArS/ArSe derivatives.
Alkenylation: Palladium-catalyzed direct alkenylation at the C-3 position using oxygen as the terminal oxidant.
Common Reagents and Conditions
Sulfenylation/Selenylation: This reaction uses aryl sulfonyl hydrazides or arylsulfonyl chlorides as reagents and proceeds under mild conditions with iodine as a catalyst.
Alkenylation: This reaction uses palladium catalysts and oxygen as the terminal oxidant.
Major Products
Sulfenylation/Selenylation: The major products are 3-ArS/ArSe derivatives.
Alkenylation: The major products are functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
相似化合物的比较
Similar Compounds
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine atom at the 3-position.
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains an additional chloroethyl group at the 3-position.
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a tetrahydro ring system.
Uniqueness
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position and the methyl group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in pharmaceutical research and development .
属性
IUPAC Name |
3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTUUEWMJJYMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379240 | |
| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-33-7 | |
| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


